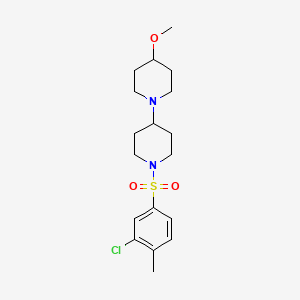

1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

CAS No.: 1705200-61-8

Cat. No.: VC7707102

Molecular Formula: C18H27ClN2O3S

Molecular Weight: 386.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705200-61-8 |

|---|---|

| Molecular Formula | C18H27ClN2O3S |

| Molecular Weight | 386.94 |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

| Standard InChI | InChI=1S/C18H27ClN2O3S/c1-14-3-4-17(13-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3 |

| Standard InChI Key | YPPZBZUKCMHULP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)Cl |

Introduction

Key Structural Features:

-

Core Framework: A bipiperidine scaffold with two piperidine rings linked at the 1' position.

-

Functional Groups:

-

A 3-chloro-4-methylphenylsulfonyl group attached to the 1' position.

-

A methoxy group on the 4-position of one of the piperidine rings.

-

-

Halogenation: The presence of a chlorine atom contributes to its reactivity and potential biological activity.

Synthesis Pathway

The synthesis of 1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine typically involves multi-step reactions focusing on functionalizing the bipiperidine scaffold.

General Synthetic Steps:

-

Preparation of Bipiperidine Core:

-

Start with commercially available piperidine derivatives.

-

Link two piperidine units through a bridging reaction at the 1' position.

-

-

Introduction of the Sulfonyl Group:

-

React a sulfonyl chloride derivative (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) with the bipiperidine core under basic conditions (e.g., using triethylamine or pyridine as a base).

-

-

Methoxylation:

-

Introduce the methoxy group at the desired position on one of the piperidine rings via nucleophilic substitution or alkylation reactions.

-

Reaction Conditions:

-

Solvents: Dichloromethane (DCM), ethanol, or acetonitrile are commonly used.

-

Catalysts: Acidic or basic catalysts may be employed depending on the reaction step.

-

Temperature: Typically carried out at room temperature to moderate heat (~25–80°C).

Pharmacological Potential:

Compounds containing bipiperidine and sulfonyl groups have been widely studied for their biological activities:

-

Anticancer Activity: Sulfonamide derivatives often exhibit cytotoxic effects against cancer cell lines by interfering with cellular signaling pathways.

-

CNS Activity: Bipiperidines are known for their potential as central nervous system (CNS) agents, including antipsychotic and antidepressant properties.

Molecular Docking Studies:

Recent studies on related compounds suggest that such molecules may interact with enzymes or receptors through:

-

Hydrogen bonding via the sulfonyl oxygen atoms.

-

Hydrophobic interactions facilitated by the aromatic ring system.

Drug Development Prospects:

The combination of halogenation (chlorine), sulfonylation, and methoxylation in this compound makes it a promising candidate for further exploration in drug discovery pipelines targeting diseases such as cancer or neurological disorders.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To determine structural connectivity and confirm functional groups. |

| Mass Spectrometry (MS) | To verify molecular weight and fragmentation patterns. |

| FTIR Spectroscopy | To identify characteristic functional group vibrations (e.g., S=O stretch for sulfonyl). |

| X-ray Crystallography | For detailed three-dimensional structural analysis. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume